molecular formula C26H29FN6O2 B11435309 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Cat. No.: B11435309
M. Wt: 476.5 g/mol
InChI Key: GNLYRLOLFKRFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a purine core

Preparation Methods

The synthesis of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the purine core and the attachment of the methylphenyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of catalysts, temperature control, and purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: The compound is used in the study of structure-activity relationships and the development of new synthetic methodologies.

    Biology: It is investigated for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is explored for its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. Molecular docking studies have shown that the binding site of the compound in certain targets may differ from that of other conventional inhibitors, suggesting a unique mode of action .

Comparison with Similar Compounds

When compared to similar compounds, 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique structural features and functional groups. Similar compounds include:

Properties

Molecular Formula

C26H29FN6O2

Molecular Weight

476.5 g/mol

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C26H29FN6O2/c1-18-8-10-19(11-9-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-12-14-32(15-13-31)21-7-5-4-6-20(21)27/h4-11H,12-17H2,1-3H3

InChI Key

GNLYRLOLFKRFMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.